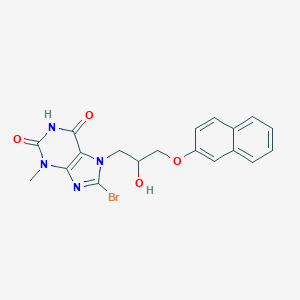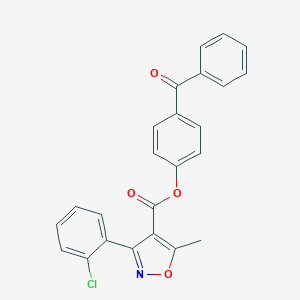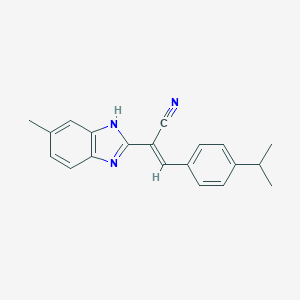
8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound features a bromine atom, a hydroxyl group, and a naphthalene moiety, making it a unique and versatile molecule in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the base purine structure. One common approach is the nucleophilic substitution reaction where a purine derivative is reacted with a suitable halogenating agent to introduce the bromine atomesterification and alkylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.
Esterification: This reaction often involves carboxylic acids and alcohols in the presence of acid catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted purine derivatives, and esterified products.
科学研究应用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Studied for its diuretic, analgesic, anti-inflammatory, and hypolipidemic activities.
Industry: Employed in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways may vary depending on the specific application and biological context.
相似化合物的比较
7-(2-hydroxy-3-aryloxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
8-bromo-7-(2-hydroxy-3-phenyloxypropyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness: 8-Bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione stands out due to the presence of the naphthalene moiety, which imparts unique chemical and biological properties compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in various scientific fields, from chemistry to medicine. Its synthesis and applications continue to be areas of active research, promising new discoveries and advancements in the future.
属性
IUPAC Name |
8-bromo-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-13(25)10-28-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,25H,9-10H2,1H3,(H,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVWXKNAUFMHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(E)-3-chlorobut-2-enyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B415199.png)
![3-hexyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B415200.png)

![5-amino-3-[1-cyano-2-(4-isopropylphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B415203.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415204.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B415207.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B415208.png)
![5-AMINO-3-[(1Z)-2-(4-CHLOROPHENYL)-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415209.png)
![ethyl {4-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B415211.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-[5-(2-NITROPHENYL)FURAN-2-YL]ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B415213.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B415214.png)
![2-{[2-[(2,4-Dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B415215.png)

![4-Isopropylbenzaldehyde [4-[(2-furylmethyl)amino]-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B415218.png)
